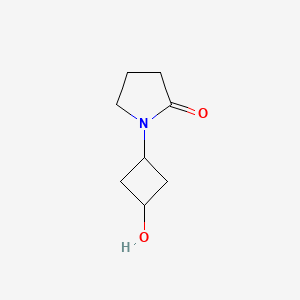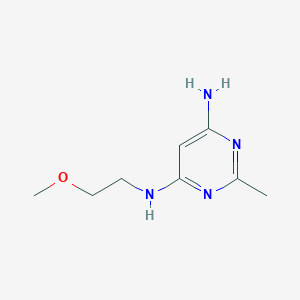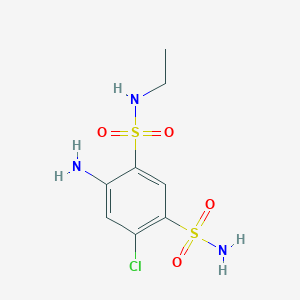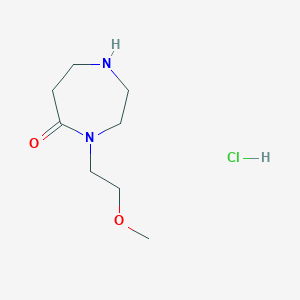
Risperidone Isoxazole-N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Risperidone Isoxazole-N-oxide is a biochemical compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 . It is a derivative of risperidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder . This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including Risperidone Isoxazole-N-oxide, typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . One common method to generate nitrile oxides is through the dehydrochlorination of geminal chloroaldoximes, which are obtained by oxidative chlorination of the corresponding oximes using reagents such as N-chlorosuccinimide (NCS), tert-Butyl hypochlorite (t-BuOCl), sodium hypochlorite (NaOCl), or Oxone .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often focus on eco-friendly and efficient processes. For instance, risperidone can be prepared by refluxing the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in a basic aqueous solution .
Chemical Reactions Analysis
Types of Reactions: Risperidone Isoxazole-N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring allows for the cleavage and formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazole derivatives include nitrile oxides, hydroxylamine, and β-diketones . The reactions often require specific conditions such as basic or acidic environments to facilitate the formation of the desired products .
Major Products Formed: The major products formed from these reactions include various isoxazole derivatives, which exhibit a wide range of biological activities such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic properties .
Scientific Research Applications
Risperidone Isoxazole-N-oxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . They are used in the development of clinically viable drugs with diverse therapeutic activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Mechanism of Action
The mechanism of action of Risperidone Isoxazole-N-oxide is related to its parent compound, risperidone, which is a benzisoxazole atypical antipsychotic with high 5-HT2 and dopamine-D2 receptor antagonist activity . Risperidone reduces overactivity of central mesolimbic and mesocortical pathways by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Risperidone Isoxazole-N-oxide include other isoxazole derivatives such as thiadiazole, oxadiazole, and isothiazole derivatives . These compounds share the isoxazole nucleus and exhibit a wide range of biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for the formation of various 1,3-bifunctional derivatives, making it particularly useful in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C23H27FN4O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |
InChI Key |
FPKJDGJFFARVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)





![(2R,3S,4S)-4-[2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolan-4-yl]-1-(4-methylpiperazin-1-yl)-2,3,4-tris(phenylmethoxy)butan-1-one;oxalic acid](/img/structure/B13436344.png)



![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)


